molecular formula C10H10BrFO2 B13894374 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde

2-Bromo-6-fluoro-3-isopropoxybenzaldehyde

Cat. No.: B13894374
M. Wt: 261.09 g/mol
InChI Key: OHIKSLIDZBTJJN-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-isopropoxybenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C₁₀H₉BrFO₂ (calculated molecular weight: ~259.9 g/mol). This compound features a benzaldehyde core substituted with bromo (Br) at position 2, fluoro (F) at position 6, and an isopropoxy group (-OCH(CH₃)₂) at position 3. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications where halogenated aromatic systems are critical .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-bromo-6-fluoro-3-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H10BrFO2/c1-6(2)14-9-4-3-8(12)7(5-13)10(9)11/h3-6H,1-2H3

InChI Key

OHIKSLIDZBTJJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

Scientific Research Applications

2-Bromo-6-fluoro-3-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The isopropoxy group in the target compound introduces steric bulk and enhances lipophilicity compared to the smaller chloro substituent in 6-bromo-3-chloro-2-fluorobenzaldehyde. This difference may reduce water solubility but improve membrane permeability in biological systems.
  • Molecular Weight : The target compound’s higher molecular weight (~259.9 vs. 237.45 g/mol) is attributable to the isopropoxy group’s additional carbon and oxygen atoms.

Biological Activity

2-Bromo-6-fluoro-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10BrFO2C_{10}H_{10}BrFO_2 and a molecular weight of approximately 261.09 g/mol. Its unique structure, characterized by a bromine atom, a fluorine atom, and an isopropoxy group attached to a benzaldehyde framework, suggests potential biological activity. This article reviews the biological interactions and applications of this compound based on various studies.

The compound's structure allows it to participate in various biochemical pathways, making it a candidate for pharmacological studies. The presence of halogen atoms (bromine and fluorine) often enhances the lipophilicity and reactivity of organic compounds, which can influence their biological activity.

Research indicates that 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde can form reactive intermediates that interact with proteins and nucleic acids. These interactions are critical for understanding its potential therapeutic effects and toxicity profiles. Compounds with similar structures have been investigated for their roles in inhibiting enzymes or modulating cellular processes, such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to various therapeutic effects.
  • Cellular Modulation : It may influence cellular signaling pathways, impacting cell proliferation and apoptosis.

Case Studies

  • Cardiovascular Applications : In patents related to this compound, it has been noted as an intermediate in the synthesis of drugs used for treating ischemic heart disease and arrhythmias. For instance, it is cited in the synthesis of cariporide (HOE-694), which is used to prevent myocardial infarction and arrhythmias .
  • Anti-inflammatory Effects : Another study highlights its potential use in synthesizing compounds that act as C5a receptor antagonists, which are relevant for treating inflammatory diseases .
  • Cancer Treatment : The compound has been investigated for its role in synthesizing isoquinoline derivatives that exhibit anticancer properties. These derivatives are aimed at treating various cancers such as breast cancer and prostate cancer .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde compared to structurally similar compounds.

Compound NameBiological ActivityReferences
2-Bromo-6-fluoro-3-isopropoxybenzaldehydeEnzyme inhibition, anti-inflammatory, anticancer
Cariporide (HOE-694)Cardioprotective agent
Isoquinoline derivativesAnticancer properties

Synthesis Methods

The synthesis of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde typically involves multi-step reactions starting from simpler precursors. One method includes the oxidation of 2-bromo-6-fluorotoluene under specific conditions to yield high purity products . The efficiency of these methods is crucial for its application in medicinal chemistry.

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